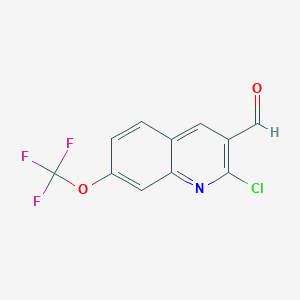
2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde: is a chemical compound with the molecular formula C11H5ClF3NO2 and a molecular weight of 275.61 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde typically involves the reaction of 3-(diethylamino)acetanilide with the Vilsmeier reagent . The electron-donating nature of the diethylamino group facilitates the selective formation of the singly formylated product . Careful temperature control is essential to achieve an adequate yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
化学反应分析
Types of Reactions: 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution due to the presence of the chloro group.
Condensation Reactions: Forms amides when reacted with substituted carboxylic acids in the presence of catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and triethylamine (TEA).
Common Reagents and Conditions:
Vilsmeier Reagent: Used in the initial synthesis.
EDC and TEA: Used in condensation reactions to form amides.
Major Products:
科学研究应用
Chemistry: 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde is used in the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry .
Biology and Medicine: This compound is a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: It is used in the development of materials with specific electronic properties, making it valuable in material science .
作用机制
The mechanism of action for 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde is not extensively documented. its reactivity is primarily due to the presence of the chloro and trifluoromethoxy groups, which influence its chemical behavior .
相似化合物的比较
2-Chloroquinoline-3-carbaldehyde: Shares a similar quinoline core but lacks the trifluoromethoxy group.
2-Chloro-7-(diethylamino)quinoline-3-carbaldehyde: Similar structure but with a diethylamino group instead of trifluoromethoxy.
Uniqueness: The presence of the trifluoromethoxy group in 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde imparts unique electronic properties, making it distinct from other quinoline derivatives .
属性
IUPAC Name |
2-chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-10-7(5-17)3-6-1-2-8(4-9(6)16-10)18-11(13,14)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVACEIOQUUWABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

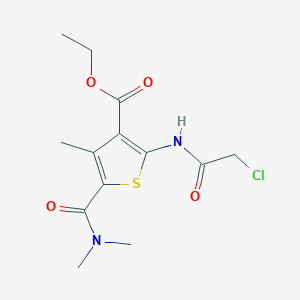
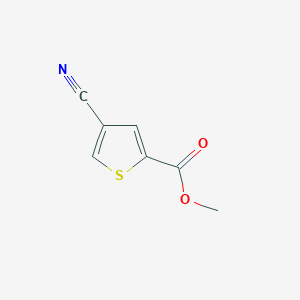
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2587186.png)
![2-(4-Fluorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2587187.png)
![3-(3-Chlorophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2587192.png)
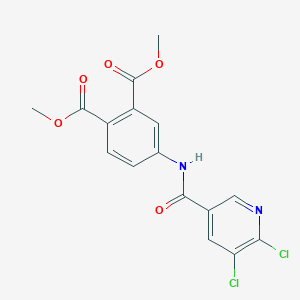

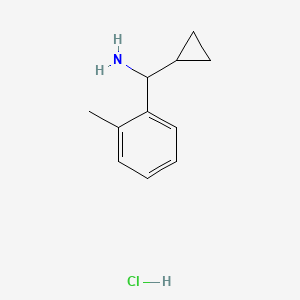

![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B2587200.png)


![2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2587204.png)
